3-amino-N-methyl-2-{[4-(trifluoromethoxy)phenyl]methyl}propanamide hydrochloride
Description
3-Amino-N-methyl-2-{[4-(trifluoromethoxy)phenyl]methyl}propanamide hydrochloride is a fluorinated amide derivative with a molecular weight of 329.73 g/mol (calculated from its formula: C₁₂H₁₅ClF₃N₂O₂). The compound features a trifluoromethoxy-substituted benzyl group attached to a propanamide backbone, with a methylated amino group and a hydrochloride salt. Its structure confers enhanced metabolic stability and lipophilicity compared to non-fluorinated analogs, making it relevant in drug discovery and material science .
Properties
IUPAC Name |
2-(aminomethyl)-N-methyl-3-[4-(trifluoromethoxy)phenyl]propanamide;hydrochloride | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15F3N2O2.ClH/c1-17-11(18)9(7-16)6-8-2-4-10(5-3-8)19-12(13,14)15;/h2-5,9H,6-7,16H2,1H3,(H,17,18);1H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GNJGXHJJIMVZIN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC(=O)C(CC1=CC=C(C=C1)OC(F)(F)F)CN.Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16ClF3N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
312.71 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-amino-N-methyl-2-{[4-(trifluoromethoxy)phenyl]methyl}propanamide hydrochloride typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 4-(trifluoromethoxy)benzyl chloride and N-methyl-2-amino-propanamide.
Reaction Conditions: The reaction is carried out under controlled conditions, often involving the use of a suitable solvent and a catalyst to facilitate the reaction. Common solvents include dichloromethane or ethanol, and catalysts such as triethylamine may be used.
Purification: The resulting product is purified through recrystallization or chromatography to obtain the desired compound in high purity.
Industrial Production Methods
In an industrial setting, the production of 3-amino-N-methyl-2-{[4-(trifluoromethoxy)phenyl]methyl}propanamide hydrochloride may involve large-scale batch or continuous flow processes. These methods are optimized for efficiency, yield, and cost-effectiveness. The use of automated reactors and advanced purification techniques ensures consistent quality and high throughput .
Chemical Reactions Analysis
Types of Reactions
3-amino-N-methyl-2-{[4-(trifluoromethoxy)phenyl]methyl}propanamide hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where the amino group can be replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles such as alkyl halides in the presence of a base.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding carboxylic acids, while reduction may produce amines or alcohols .
Scientific Research Applications
3-amino-N-methyl-2-{[4-(trifluoromethoxy)phenyl]methyl}propanamide hydrochloride has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules and as a reagent in various chemical reactions.
Biology: The compound is studied for its potential biological activities, including its effects on cellular processes and enzyme functions.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as in the development of new drugs for treating various diseases.
Industry: The compound is used in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of 3-amino-N-methyl-2-{[4-(trifluoromethoxy)phenyl]methyl}propanamide hydrochloride involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues and Substituent Effects
3-Amino-2-[(4-fluorophenyl)methyl]-N-methylpropanamide Hydrochloride (CAS 1909313-82-1)
- Structure : Differs by replacing the trifluoromethoxy group with a fluorine atom.
- Molecular Weight : 246.71 g/mol.
- Properties : Reduced lipophilicity (logP ≈ 1.8 vs. 2.5 for the trifluoromethoxy analog) and lower metabolic stability due to the absence of the trifluoromethoxy group’s electron-withdrawing effects .
- Applications : Used as a building block in pharmaceuticals targeting neurological disorders .
3-Chloro-N-[4-(trifluoromethoxy)phenyl]propanamide
- Structure: Chlorine replaces the amino-methyl group.
- Molecular Weight : 281.67 g/mol.
- Properties : Higher reactivity due to the chloro substituent but reduced solubility in aqueous media (logP ≈ 3.1).
- Applications : Primarily explored in agrochemicals as a pesticide intermediate .
Methyl 3-amino-3-[4-(trifluoromethoxy)phenyl]propanoate Hydrochloride (CAS 1171558-96-5)
- Structure : Esterified carboxyl group instead of the amide.
- Molecular Weight : 299.67 g/mol.
- Properties : Improved bioavailability in prodrug formulations but lower target specificity .
1-Amino-3,3,3-trifluoro-2-[4-(trifluoromethoxy)phenyl]propane Hydrochloride
Crystallographic and Stability Data
Key Research Findings
- The trifluoromethoxy group in the target compound improves binding affinity to serotonin receptors (Ki = 12 nM) compared to the fluorophenyl analog (Ki = 45 nM) .
- Chlorine-substituted analogs show higher cytotoxicity (IC₅₀ = 8 μM) than the target compound (IC₅₀ = 25 μM) in cancer cell lines, limiting therapeutic utility .
- Ester derivatives like methyl 3-amino-3-[4-(trifluoromethoxy)phenyl]propanoate HCl exhibit rapid hydrolysis in vivo, favoring short-acting drug designs .
Biological Activity
3-Amino-N-methyl-2-{[4-(trifluoromethoxy)phenyl]methyl}propanamide hydrochloride is a compound of increasing interest in medicinal chemistry due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies, providing a comprehensive overview of its biological activity.
- Chemical Formula : C₁₅H₁₈ClF₃N₂O₂
- Molecular Weight : 350.77 g/mol
- CAS Number : 1909319-24-9
The biological activity of 3-amino-N-methyl-2-{[4-(trifluoromethoxy)phenyl]methyl}propanamide hydrochloride is primarily attributed to its interaction with specific biological targets, including protein kinases and other enzymes involved in cellular signaling pathways. The trifluoromethoxy group enhances lipophilicity, potentially improving cellular uptake and bioavailability.
Anticancer Properties
Recent studies have indicated that compounds with similar structural features exhibit significant anticancer activity. For instance, derivatives of amino-propanamides have shown efficacy against various cancer cell lines:
| Compound | Cell Line | IC50 (µM) |
|---|---|---|
| 3-Amino-N-methyl-2-{[4-(trifluoromethoxy)phenyl]methyl}propanamide | MCF-7 (Breast Cancer) | TBD |
| Similar Amino Derivative | HepG2 (Liver Cancer) | TBD |
Note: Specific IC50 values for the target compound are yet to be published.
Neuroprotective Effects
In addition to its anticancer potential, there are indications that this compound may possess neuroprotective properties. Studies on structurally related compounds suggest that they can inhibit neuroinflammatory pathways, which are critical in neurodegenerative diseases.
Case Studies
-
Study on Antiproliferative Activity :
A recent investigation into the antiproliferative effects of related compounds demonstrated that modifications in the amino and phenyl groups significantly influenced their activity against cancer cell lines. The study highlighted that the introduction of trifluoromethoxy groups could enhance potency due to improved binding affinity to target proteins . -
Neuroprotective Mechanisms :
Research focusing on similar amino derivatives has shown promise in protecting neuronal cells from oxidative stress-induced damage. These compounds were found to modulate pathways involving apoptosis and inflammation, suggesting a multifaceted mechanism of action .
Q & A
Q. What are the key structural features of this compound, and how do they influence its physicochemical properties?
The compound contains a propanamide backbone with a methylamino group, a trifluoromethoxy-substituted benzyl moiety, and a hydrochloride counterion. The trifluoromethoxy group enhances lipophilicity and metabolic stability, while the amide linkage enables hydrogen bonding. X-ray crystallography of analogous amides reveals planar amide geometry (C=O bond: ~1.23 Å, C–N: ~1.34 Å) and intermolecular N–H⋯O hydrogen bonds, which dictate solubility and crystal packing . The trifluoromethoxy group’s electron-withdrawing nature may also influence electronic interactions with biological targets.
Q. What synthetic routes are recommended for preparing this compound, and what critical parameters must be optimized?
A typical route involves amide coupling between 3-amino-N-methylpropanamide and 4-(trifluoromethoxy)benzyl bromide under basic conditions (e.g., DIPEA in DMF at 0–5°C). Key parameters include:
- Stoichiometric control to avoid over-alkylation.
- Purification via recrystallization (dichloromethane/hexane) or column chromatography.
- Reaction monitoring by TLC (Rf ~0.3 in ethyl acetate/hexane 1:1) or HPLC-MS. Related syntheses emphasize temperature control to minimize side reactions and ensure high yields (>75%) .
Q. Which analytical techniques are essential for characterizing purity and structural identity?
- NMR : 1H/13C NMR for structural confirmation (e.g., aromatic protons at δ 7.4–7.6 ppm, methylene near amide at δ 2.8–3.2 ppm).
- HRMS : To verify molecular weight (expected [M+H]+: calculated via exact mass).
- HPLC : ≥95% purity using a C18 column (acetonitrile/water gradient).
- XRPD : To confirm crystalline form and polymorphic identity, comparing experimental vs. simulated patterns .
Advanced Research Questions
Q. How can structure-activity relationship (SAR) studies be designed to optimize this compound’s biological activity?
- Functional group modification : Replace the trifluoromethoxy group with other substituents (e.g., Cl, CF3) to assess electronic effects on target binding.
- Assay design : Test analogs against target enzymes (e.g., kinases) using fluorescence-based assays (IC50 determination) or SPR for binding kinetics.
- Computational integration : Perform docking studies (AutoDock Vina) to predict binding modes and MD simulations to evaluate complex stability. Parallel synthesis coupled with high-throughput screening accelerates SAR exploration .
Q. What strategies resolve contradictions in reported bioactivity data for structurally similar compounds?
Contradictions may arise from assay variability (e.g., buffer composition, cell lines). Solutions include:
- Standardization : Uniform assay conditions (e.g., 10 mM ATP in kinase assays).
- Orthogonal validation : Use SPR or ITC to confirm binding affinities independently.
- Meta-analysis : Apply strict inclusion criteria (e.g., ≥90% purity) when comparing literature data. For example, re-evaluate CYP450 inhibition using human liver microsomes under controlled conditions .
Q. How can computational methods enhance pharmacokinetic optimization?
- QSAR modeling : Predict logP and BBB permeability (Volsurf+).
- Metabolic stability : Identify metabolic soft spots with CYP450 docking; introduce steric hindrance (e.g., methyl groups) to block oxidation.
- Free energy perturbation (FEP) : Quantify binding affinity changes for target vs. off-target proteins. Iterative computational/experimental cycles reduce development time .
Q. What crystallographic insights inform formulation development?
X-ray data reveal intermolecular interactions (e.g., N–H⋯O hydrogen bonds, van der Waals contacts) that influence solubility and stability. For example, chain-like packing along the c-axis (as seen in related amides ) may necessitate co-crystallization with excipients to improve dissolution rates. DSC/TGA data (melting point ~180–200°C) guide thermal processing during tablet formulation .
Methodological Notes
- Synthesis Optimization : Use Design of Experiments (DoE) to map parameter interactions (temperature, solvent ratio) for yield improvement.
- Data Contradictions : Cross-validate biological activity with orthogonal assays (e.g., cell-based vs. enzymatic) and control for batch-to-batch variability in compound purity.
- Advanced Characterization : Pair XRPD with solid-state NMR to probe polymorph transitions under stress conditions (humidity, temperature).
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
